4-Chloro-N'-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide
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Overview
Description
4-Chloro-N’-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis
Preparation Methods
The synthesis of 4-Chloro-N’-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and an organic solvent like ethanol. The mixture is heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified through recrystallization .
Chemical Reactions Analysis
4-Chloro-N’-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-Chloro-N’-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N’-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
4-Chloro-N’-[(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:
4-Chloro-N’-[(E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide: This compound has a similar structure but with a hydroxy group instead of a methyl group, leading to different chemical properties and applications.
4-Chloro-N’-[(E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide:
Properties
Molecular Formula |
C31H24ClN3O |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
4-chloro-N-[(E)-[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C31H24ClN3O/c1-22-12-18-28(19-13-22)35-29(23-8-4-2-5-9-23)20-26(30(35)24-10-6-3-7-11-24)21-33-34-31(36)25-14-16-27(32)17-15-25/h2-21H,1H3,(H,34,36)/b33-21+ |
InChI Key |
BISUYLXGGDNUPF-QNKGDIEWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=N/NC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NNC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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